molecular formula C10H11NO3 B8501215 2-Allyl-4-nitroanisole

2-Allyl-4-nitroanisole

Cat. No.: B8501215
M. Wt: 193.20 g/mol
InChI Key: GSGTVCLGXRUFIK-UHFFFAOYSA-N
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Description

2-Allyl-4-nitroanisole is a substituted nitroanisole derivative characterized by a methoxy group (-OCH₃), a nitro group (-NO₂), and an allyl group (-CH₂CH=CH₂) attached to a benzene ring. The compound’s structure positions the nitro group at the para position relative to the methoxy group, with the allyl substituent at the ortho position (relative to the methoxy). This arrangement confers unique electronic and steric properties, influencing its reactivity and applications in organic synthesis.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-methoxy-4-nitro-2-prop-2-enylbenzene

InChI

InChI=1S/C10H11NO3/c1-3-4-8-7-9(11(12)13)5-6-10(8)14-2/h3,5-7H,1,4H2,2H3

InChI Key

GSGTVCLGXRUFIK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Electronic Effects

The position of substituents on the benzene ring significantly impacts physicochemical properties:

  • 2-Nitroanisole (NO₂ at ortho to OCH₃): Exhibits a boiling point of 277°C and a flash point of 142°C, with higher steric hindrance due to proximity of substituents .
  • 4-Nitroanisole (NO₂ at para to OCH₃): Boils at 260°C, demonstrating reduced steric strain compared to its ortho counterpart .
  • 4-Chloro-2-nitroanisole : Incorporates a chloro group (electron-withdrawing) at the para position, increasing molecular polarity (MW: 187.58 g/mol) and altering reactivity in nucleophilic substitutions .

Key Insight : The allyl group in 2-Allyl-4-nitroanisole introduces additional conjugation and steric bulk, likely lowering its melting/boiling points compared to halogenated analogs. The electron-donating methoxy group may also moderate the electron-withdrawing effects of the nitro group, influencing its stability in reduction or alkylation reactions .

Data Table: Comparative Properties of Nitroanisole Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Features
2-Nitroanisole C₇H₇NO₃ 153.13 277 High steric hindrance
4-Nitroanisole C₇H₇NO₃ 153.13 260 Lower steric strain
4-Chloro-2-nitroanisole C₇H₆ClNO₃ 187.58 N/A Enhanced polarity
This compound* C₁₀H₁₁NO₃ 193.20 (estimated) ~240 (estimated) Conjugative allyl group

*Estimated values based on structural analogs.

Research Implications

The allyl substituent in this compound offers a synthetic handle for further functionalization, distinguishing it from simpler nitroanisoles. Future studies should explore:

  • Reduction Pathways : Comparing SnCl₂-mediated reductions (as in indazole systems ) with catalytic hydrogenation.
  • Polymer Applications: Potential use as a monomer in allyl-based polymers.

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